Solabegron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXOPKUNJTIRF-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179932 | |
| Record name | Solabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252920-94-8 | |
| Record name | Solabegron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252920-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solabegron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solabegron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLABEGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Solabegron
Target Receptor Specificity and Selectivity
Solabegron's therapeutic potential stems from its precise interaction with specific adrenergic receptor subtypes, demonstrating a high degree of selectivity for the β3-adrenoceptor.
Beta-3 Adrenergic Receptor Agonism Profile
This compound functions as a potent and selective agonist for the β3-adrenergic receptor. guidetopharmacology.orgwikipedia.orgfishersci.camims.comwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov In studies utilizing Chinese hamster ovary (CHO) cells engineered to express the human β3-adrenergic receptor, this compound was observed to stimulate cyclic AMP (cAMP) accumulation. biorxiv.orgnih.govnih.govwikipedia.org This stimulation occurred with an EC50 value of 22 ± 6 nM, and its intrinsic activity was measured at 90% relative to isoproterenol (B85558), a reference agonist. biorxiv.orgnih.govnih.govwikipedia.org The compound exhibits high affinity and potency for the β3-adrenoceptor. nih.gov
| Parameter | Value (this compound) | Reference Agonist (Isoproterenol) | Source |
|---|---|---|---|
| EC50 for cAMP Accumulation | 22 ± 6 nM | Not applicable | biorxiv.org |
| Intrinsic Activity (relative) | 90% | 100% (reference) | biorxiv.org |
Differentiation from Beta-1 and Beta-2 Adrenoceptor Activation
A key characteristic of this compound is its marked selectivity for the β3-adrenoceptor over the β1 and β2 subtypes. When tested at high concentrations (up to 10,000 nM) in CHO cells expressing human β1- or β2-adrenergic receptors, this compound elicited only a minimal response, representing less than 10% of the maximum response observed with isoproterenol. biorxiv.org Further evidence of its selectivity comes from in vitro studies on dog isolated bladder strips, where the relaxation evoked by this compound was attenuated by nonselective β-adrenergic receptor antagonists but remained unaffected by selective β1-adrenergic receptor antagonists (e.g., atenolol) or β2-adrenergic receptor antagonists (e.g., ICI 118551). biorxiv.org This pharmacological profile underscores this compound's specific targeting of the β3-adrenoceptor, distinguishing it from broader β-adrenergic agonists. biorxiv.org Additionally, β3-adrenoceptors generally exhibit an atypically low affinity for traditional β1- and β2-adrenergic receptor antagonists, and show poor stereoselectivity for reference agonist and antagonist enantiomers when compared to β1- and β2-adrenoceptors. nih.gov
Role of Beta-3 Adrenoceptors in Human Physiology
Beta-3 adrenoceptors are distributed across various human tissues, playing diverse physiological roles. They are notably expressed in the urinary bladder, gallbladder, and brown adipose tissue. fishersci.cabmrb.io In the urinary bladder, the activation of β3-adrenoceptors is crucial for facilitating urine storage by inducing the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the sensation of urgency. guidetopharmacology.orgfishersci.cawikipedia.orgbmrb.io Beyond the urinary system, β3-adrenoceptors are involved in metabolic processes such as lipolysis and thermogenesis, particularly within brown adipose tissue. fishersci.cabmrb.io However, their functional significance in these metabolic pathways in humans is considered less pronounced compared to their role in rodents. fishersci.ca Furthermore, β3-adrenoceptors contribute to the inhibition of contractile activity in the ileum and colon, and they are implicated in controlling neuronal broncho-motor function, leading to airway smooth muscle relaxation. In the myocardium, β3-adrenoceptors have been observed to exert cardiodepressant effects in human ventricles, a phenomenon potentially mediated through G_i proteins and the production of nitric oxide (NO).
Intracellular Signaling Pathways
The activation of β3-adrenoceptors by this compound initiates a cascade of intracellular signaling events, primarily involving the modulation of cyclic AMP levels and specific G-protein coupling mechanisms.
Cyclic AMP (cAMP) Accumulation Modulation
A primary intracellular effect of this compound's agonism at the β3-adrenergic receptor is the stimulation of cyclic AMP (cAMP) accumulation within cells. biorxiv.orgnih.govnih.govwikipedia.org Cyclic AMP serves as a vital second messenger, integral to numerous biological processes. Its synthesis occurs from adenosine (B11128) triphosphate (ATP) through the enzymatic action of adenylate cyclase, an enzyme typically located on the inner surface of the plasma membrane. fishersci.ca The activation of β3-adrenoceptors by agonists like this compound leads to the activation of adenylate cyclase, which in turn catalyzes the conversion of ATP into cAMP. wikipedia.orgfishersci.ca Elevated intracellular cAMP levels subsequently activate protein kinase A (PKA), also known as cAMP-dependent protein kinase. Active PKA then phosphorylates a variety of substrate proteins, thereby mediating diverse cellular responses.
G-Protein Coupling Mechanisms (Gs and Gi)
Beta-adrenergic receptors, including the β3-adrenoceptor, belong to the superfamily of G protein-coupled receptors (GPCRs). fishersci.cabmrb.io These receptors transduce extracellular signals into intracellular responses by interacting with heterotrimeric G proteins, which are composed of alpha (α), beta (β), and gamma (γ) subunits.
The predominant coupling mechanism for β3-adrenoceptors is with Gs-proteins (stimulatory G proteins). wikipedia.orgfishersci.ca Upon agonist binding, the receptor undergoes a conformational change, triggering the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. This exchange leads to the dissociation of the GTP-bound Gαs subunit from the Gβγ subunits, and both then interact with and regulate downstream effector proteins, most notably activating adenylyl cyclase and consequently increasing intracellular cAMP levels. wikipedia.orgfishersci.ca
However, β3-adrenoceptors are also capable of coupling to Gi-proteins (inhibitory G proteins). wikipedia.org When coupled to Gi proteins, the signaling pathway can lead to a decrease in intracellular cAMP levels. wikipedia.org This Gi coupling mechanism has been particularly highlighted in the context of cardiac function, where β3-adrenoceptors, through Gi coupling, may serve as a regulatory "brake" on the stimulatory effects of β1- and β2-adrenergic receptors, thereby preventing over-activation and opposing their classical inotropic effects. wikipedia.org
Receptor Desensitization and Regulation Studies
Agonist-induced desensitization of G protein-coupled receptors (GPCRs), including the β3-adrenoceptor, is a critical area of study as it can impact the long-term efficacy of therapeutic agents like this compound mims.comfishersci.ca. This compound is recognized as a selective agonist for the β3 adrenergic receptor nih.govwikipedia.orgfishersci.fi.
Comparison with Other Beta-Adrenoceptor Subtypes
The β3-adrenoceptor exhibits distinct characteristics when compared to the β1- and β2-adrenoceptor subtypes, particularly regarding its susceptibility to desensitization. Generally, the β3-adrenoceptor is considered more resistant to agonist-induced desensitization than β1- and β2-adrenoceptors nih.govciteab.comwikipedia.orgwikipedia.orgcenmed.comwikipedia.orgfishersci.be. This comparative resistance is largely attributed to the structural differences in the β3-adrenoceptor's cytoplasmic C-terminus, which notably lacks the phosphorylation sites for protein kinase A (PKA) and β-adrenoceptor kinase (βARK) that are crucial for the desensitization processes observed in β1- and β2-adrenoceptors nih.govciteab.comwikipedia.orgcenmed.comwikipedia.org.
Despite this inherent resistance, desensitization of β3-adrenoceptors can occur, especially following prolonged exposure to agonists (ranging from hours to days) wikipedia.orgmims.commims.com. Direct comparative studies consistently demonstrate that β3-adrenoceptors are less prone to desensitization than β2-adrenoceptors wikipedia.orgmims.com. The extent and manifestation of β3-adrenoceptor desensitization are highly dependent on the specific cell type under investigation fishersci.caciteab.commims.commims.comwikipedia.org. For instance, studies in human embryonic kidney (HEK) 293 cells stably transfected with human β3-adrenoceptors have shown desensitization of cyclic AMP (cAMP) accumulation, whereas inconsistent or absent desensitization has been reported in other cell lines such as Chinese hamster ovary (CHO) cells or murine Ltk− cells fishersci.cawikipedia.orgfishersci.bemims.comwikipedia.org.
Molecular Mechanisms of Desensitization (mRNA, Protein Down-regulation, Post-receptor Signaling)
The molecular mechanisms underlying β3-adrenoceptor desensitization, while differing from those of β1- and β2-adrenoceptors, involve multiple levels of cellular regulation. Typical GPCR desensitization mechanisms encompass receptor uncoupling from downstream signal transduction elements (often mediated by kinases), receptor internalization, and receptor down-regulation through increased degradation or reduced synthesis citeab.comnih.gov.
For the β3-adrenoceptor, the absence of PKA/βARK phosphorylation sites in its C-terminus contributes to its relative resistance to rapid desensitization mechanisms nih.govciteab.comwikipedia.orgwikipedia.orgcenmed.comwikipedia.org. Unlike β1-adrenoceptors, β3-adrenoceptor desensitization may not be primarily mediated by receptor internalization and degradation nih.gov. However, some research indicates that prolonged agonist exposure can lead to receptor down-regulation at the protein level, potentially involving internalization and lysosomal degradation mims.com. Conversely, other studies suggest that the degradation of pre-existing receptor protein does not contribute to down-regulation in certain cell lines, highlighting the cell-type dependency of these mechanisms mims.com.
Furthermore, alterations in post-receptor signaling pathways and downstream components play a role in β3-adrenoceptor desensitization nih.govwikipedia.orgmims.com. This can include reductions in the expression of Gs proteins, as noted after prolonged agonist treatment in some cell types like CHO cells and HEK 293 cells, although the extent of this reduction can be minor mims.comwikipedia.org. Changes in the expression or activity of adenylyl cyclase (AC) and increased function of phosphodiesterases are also potential contributing factors to desensitization mims.comwikipedia.org.
Studies involving this compound have provided insights into these mechanisms. Pretreatment with this compound, along with other β3-adrenoceptor agonists such as isoprenaline, CL 316 ,243, L 755,507, and SR 59230A, resulted in a comparable degree of homologous and heterologous desensitization of cAMP accumulation in human embryonic kidney (HEK) cells transfected with human β3-adrenoceptors fishersci.cawikipedia.org. This observed desensitization primarily manifested as a reduced maximum effect on cAMP responses, with minimal impact on agonist potency or receptor protein density wikipedia.org.
Table 1: Relative cAMP Accumulation in Human Embryonic Kidney Cells after Agonist Pretreatment
| Agonist (10 µM) | Mean Effect Relative to Isoprenaline (95% CI) fishersci.cawikipedia.org |
| Isoprenaline | 1.00 (Reference) |
| L 755,507 | 0.95 [0.75; 1.15] |
| CL 316 ,243 | 0.91 [0.58; 1.259] |
| This compound | 0.70 [0.55; 0.85] |
| SR 59230A | 0.53 [0.22; 0.84] |
| L 748,337 | 0.36 [0.12; 0.61] |
Preclinical Research and Pharmacological Profiling
In Vitro Studies
In vitro research has provided detailed insights into solabegron's direct effects on isolated tissues and cellular systems, confirming its potency and selectivity.
This compound has been shown to induce relaxation in isolated smooth muscle strips from both canine and human bladders mims.comnih.govmims.com. In human bladder strips pre-contracted with 30 mM potassium chloride (KCl), this compound elicited a potent, concentration-dependent relaxation with a pD2 value of 8.73 ± 0.19 wikipedia.orgwikipedia.org. This demonstrated a higher potency compared to other β-adrenoceptor agonists such as procaterol (B1663013) (pD2 = 5.08 ± 0.48) and isoproterenol (B85558) (pD2 = 6.28 ± 0.54) in similar assays wikipedia.orgwikipedia.org.
Studies on dog isolated bladder strips further confirmed that this compound (also known as GW427353) evoked relaxation that was significantly attenuated by the non-selective β-adrenoceptor antagonist bupranolol (B1668059) and the β3-adrenoceptor antagonist SR59230A mims.comguidetomalariapharmacology.org. Importantly, this relaxation was not affected by atenolol, a selective β1-adrenoceptor antagonist, or ICI 118551, a selective β2-adrenoceptor antagonist, underscoring this compound's β3-adrenoceptor specificity mims.comguidetomalariapharmacology.org. Furthermore, this compound at a concentration of 10⁻⁶ M significantly reduced spontaneous activity in bladder strips within 10 minutes of incubation, and at higher concentrations (>5 x 10⁻⁶ M), it inhibited detrusor contractions evoked by electrical field stimulation mims.com.
Table 1: Relaxation Potency (pD2 Values) of β-Adrenoceptor Agonists on Isolated Human Bladder Strips
| Compound | pD2 Value (Mean ± SEM) |
| This compound | 8.73 ± 0.19 |
| Isoproterenol | 6.28 ± 0.54 |
| Procaterol | 5.08 ± 0.48 |
In cell-based assays, this compound (GW427353) demonstrated its selective agonistic activity by stimulating cyclic adenosine (B11128) monophosphate (cAMP) accumulation in Chinese Hamster Ovary (CHO) cells engineered to express the human β3-adrenoceptor (β3-AR) mims.comguidetomalariapharmacology.orgwikipedia.org. The half-maximal effective concentration (EC50) for this effect was reported as 22 ± 6.0 nM mims.comguidetomalariapharmacology.org and 22 nM wikipedia.org, with an intrinsic activity reaching 90% of that observed with isoproterenol mims.comguidetomalariapharmacology.org.
The selectivity of this compound for β3-ARs was further established by its minimal response (maximum response <10% of isoproterenol) in CHO cells expressing β1-ARs or β2-ARs, even at high concentrations (10,000 nM) mims.comguidetomalariapharmacology.org. A comparative study involving CHO-K1 cells transfected with varying amounts of plasmid DNA for human β-adrenoceptor subtypes showed this compound's EC50 in β3-AR-expressing cells (0.025 μ g/well plasmid DNA) to be 83.6 nM. In the same study, this compound exhibited a β3-AR selectivity that was >362-fold higher than for β2-ARs and 21.3-fold higher than for β1-ARs flybase.org. It was also observed that the intrinsic activity of this compound, along with mirabegron (B1684304) and ritobegron, decreased as receptor density was reduced in these cell lines flybase.org.
Table 2: EC50 Values and Selectivity of β3-Adrenoceptor Agonists in CHO-K1 Cells (0.025 μg/well plasmid DNA)
| Compound | β3-AR EC50 (nM) | β3-AR Selectivity vs. β1-AR (Fold) | β3-AR Selectivity vs. β2-AR (Fold) |
| This compound | 83.6 | 21.3 | >362 |
| Mirabegron | 4.17 | 517 | 496 |
| Ritobegron | 1523 | >124 | 28.1 |
The human bladder predominantly expresses the β3 receptor subtype, and activation of these receptors by β3-adrenoceptor agonists like this compound leads to bladder smooth muscle relaxation mims.comnih.govmims.com. This relaxation is mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), which inhibits the detrusor muscle wikidoc.org.
This compound has been shown to relax human bladder strips pre-contracted with carbachol, a cholinergic agonist wikipedia.org. β3-adrenoceptor agonists, including this compound, are understood to inhibit autonomous bladder contractions. However, they are thought to have minimal impact on coordinated voiding contractions that are induced by acetylcholine (B1216132) (ACh) or adenosine triphosphate (ATP) wikipedia.org. This is partly due to the action of β3-ARs at parasympathetic nerve terminals, where they directly inhibit the cholinergic pathway responsible for excitatory motor drive wikipedia.org. Emerging evidence also suggests that the inhibition of cholinergic neurotransmission by β3-adrenoceptors may involve the release of adenosine and subsequent activation of A1-receptors in human and rat urinary bladders wikidata.org.
Cell-based Assays (e.g., Chinese Hamster Ovary Cells)
In Vivo Animal Model Investigations
In vivo studies using animal models have corroborated the findings from in vitro experiments, demonstrating this compound's ability to improve bladder storage function.
Key in vivo investigations into this compound's effects on bladder function have primarily utilized anesthetized dogs mims.comguidetomalariapharmacology.orgwikipedia.org. These studies have been instrumental in understanding the compound's effects within a living physiological system. While the provided information specifically details this compound studies in dogs, preclinical research on other β3-adrenoceptor agonists, such as ritobegron, has also been conducted in species like cynomolgus monkeys and rats, indicating the broader range of animal models relevant for bladder dysfunction research wikipedia.org.
Models of Bladder Dysfunction
Acetic Acid-Evoked Bladder Irritation
In anesthetized dog models, this compound (GW427353) demonstrated a significant impact on bladder function under conditions of induced irritation. Administration of this compound at 3 mg/kg intravenously (i.v.) increased the volume required to evoke micturition in dogs experiencing acetic acid-evoked bladder irritation. This effect was observed without compromising the bladder's ability to void. Conversely, a lower dose of 1 mg/kg i.v. did not yield significant activity in this model. wikipedia.orgwikipedia.orgmims.comwikipedia.orgfishersci.nlnih.gov
Table 1: Effect of this compound on Micturition Volume Threshold in Anesthetized Dogs with Acetic Acid-Evoked Bladder Irritation
| Compound | Dose (mg/kg, i.v.) | Effect on Micturition Volume Threshold | Effect on Bladder Voiding |
| This compound | 3 | Increased | Unaffected |
| This compound | 1 | No significant activity | Not applicable |
Impact on Micturition Reflex Threshold
Further investigation in anesthetized dogs revealed that this compound (GW427353) effectively increased the micturition reflex threshold. This indicates that this compound's action facilitates bladder storage mechanisms by delaying the onset of the micturition reflex. The effects of GW427353 on bladder parameters in vivo were shown to be inhibited by bupranolol, a non-selective β-adrenoceptor antagonist. wikipedia.orgwikipedia.orgmims.comwikipedia.orgmims.com
Bladder Relaxation and Storage Mechanisms
This compound's primary mechanism in the bladder involves the selective activation of β3-adrenoceptors, which leads to the relaxation of bladder smooth muscle. wikipedia.orgwikipedia.orgfishersci.ca In vitro studies using Chinese hamster ovary (CHO) cells expressing the human β3-adrenergic receptor demonstrated that this compound stimulated cyclic AMP (cAMP) accumulation with an EC50 value of 22 ± 6 nM. Its intrinsic activity was found to be 90% of that of isoproterenol, a non-selective β-adrenoceptor agonist. wikipedia.orgwikipedia.orgmims.comfishersci.nlmims.com
The compound exhibited high selectivity for β3-adrenoceptors, producing only a minimal response (less than 10% of isoproterenol's maximum response) in cells expressing either β1-adrenoceptors or β2-adrenoceptors, even at concentrations as high as 10,000 nM. wikipedia.orgwikipedia.orgmims.commims.com In dog isolated bladder strips, this compound-evoked relaxation was attenuated by the non-selective β-adrenoceptor antagonist bupranolol and by SR59230A, which is reported to have β3-adrenoceptor antagonist activity. This relaxation was not affected by atenolol, a selective β1-adrenoceptor antagonist, or by ICI 118551, a selective β2-adrenoceptor antagonist, further supporting its β3-selectivity. wikipedia.orgwikipedia.org
Table 2: Pharmacological Profile of this compound on Adrenoceptors
| Receptor Type | EC50 (nM) / Response at 10,000 nM | Intrinsic Activity (vs. Isoproterenol) |
| Human β3-AR | 22 ± 6 | 90% |
| β1-AR | <10% of Isoproterenol's max response at 10,000 nM | Not applicable |
| β2-AR | <10% of Isoproterenol's max response at 10,000 nM | Not applicable |
Irritable Bowel Syndrome (IBS) Models
This compound has also been explored in preclinical models related to irritable bowel syndrome, focusing on its effects on gastrointestinal transit, bowel function, and neuronal excitability. wikipedia.orgciteab.com
Modulation of Enteric Neuronal Excitability
Preclinical research indicates that this compound decreases the excitability of human enteric neurons. wikipedia.orgwikipedia.org Specifically, this compound was found to reduce nicotine-evoked neuronal spike frequency in human enteric neurons. This inhibitory action on neuronal excitability was prevented by the β3-adrenoceptor antagonist SR-59230 and the somatostatin (B550006) 2 (SST2)-receptor antagonist CYN154806. Conversely, the effect was mimicked by the SST2 receptor agonist octreotide. wikipedia.orgwikipedia.org
Role of Somatostatin Release
The inhibitory action of this compound on enteric neuronal excitability involves the release of somatostatin (SST). wikipedia.orgwikipedia.org Adipocytes have been identified as a potential source for somatostatin. Human primary adipocytes released somatostatin in a concentration-dependent manner when exposed to this compound, and this effect was abolished by SR-59230, indicating a β3-adrenoceptor-mediated mechanism. wikipedia.orgwikipedia.orgwikipedia.org The released somatostatin subsequently stimulates inhibitory SST2 receptors located on human submucous neurons, contributing to the reduction in enteric neuron hyperexcitability. wikipedia.orgwikipedia.org This mechanism is considered a neurophysiological correlate for this compound's beneficial effects in irritable bowel syndrome. wikipedia.orgwikipedia.org
Clinical Development and Efficacy Assessment
Clinical Trial Phases
Solabegron has progressed through multiple stages of clinical development, including Phase 1, Phase 2, and Phase 2b clinical trials patsnap.comdrugbank.com. Initial Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetic profiles of both immediate and modified-release formulations of this compound in healthy male subjects patsnap.com.
Subsequent to Phase 1, this compound entered Phase 2 clinical development. A notable Phase 2, proof-of-concept study was a multicenter, randomized, double-blind, placebo-controlled trial nih.govmedscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com. This study evaluated the efficacy of this compound at doses of 50 mg and 125 mg, administered twice daily for 8 weeks, in women with OAB nih.govmedscape.comjuniperpublishers.comclinicaltrialsregister.eucapes.gov.br.
Further development included Phase 2b dose-ranging studies. One such study, VEL-2002, was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study that evaluated a once-daily modified-release formulation of this compound in adult female subjects with OAB globenewswire.comfh-partners.commedpath.com. This study successfully met its primary endpoint globenewswire.comfh-partners.com.
Therapeutic Areas Under Investigation
The primary therapeutic area under investigation for this compound is Overactive Bladder (OAB) syndrome nih.govmedscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.comjuniperpublishers.comglobenewswire.comfh-partners.comresearchgate.netwikipedia.orgncats.iourotoday.com. This compound's mechanism of action involves stimulating beta-3 adrenoceptors, leading to relaxation of the bladder smooth muscle, a novel approach compared to traditional anticholinergic agents for OAB wikipedia.orgurotoday.com. While this compound has also been explored for irritable bowel syndrome (IBS) firstwordpharma.comfirstwordpharma.comfiercebiotech.comglobenewswire.comfh-partners.comwikipedia.orgncats.ionih.gov, this article focuses exclusively on its development for OAB.
Overactive Bladder (OAB) Syndrome
Clinical trials of this compound in OAB have focused on key symptoms such as incontinence episodes, micturition frequency, voided volume, and urgency episodes.
The pivotal 8-week Phase 2 study included 258 women diagnosed with OAB, characterized by at least one 24-hour incontinence episode and an average of eight or more 24-hour micturitions nih.govmedscape.comclinicaltrialsregister.eucapes.gov.br. These participants experienced an average of 4.5 incontinence episodes per day at baseline firstwordpharma.comfirstwordpharma.comfiercebiotech.com.
Another Phase 2b study, VEL-2002, enrolled 435 women aged 18 to 80 with OAB and assessed the efficacy of this compound administered twice daily over 12 weeks globenewswire.comfh-partners.com.
In the 8-week Phase 2 study, this compound 125 mg demonstrated a statistically significant reduction in incontinence episodes. The percentage change from baseline to week 8 in incontinence episodes over 24 hours was significantly different from placebo (p=0.025) nih.govmedscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.comjuniperpublishers.comcapes.gov.brresearchgate.net. Specifically, the 125 mg dose resulted in a 65% adjusted mean reduction and a 75% median reduction in incontinence episodes medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com. The adjusted mean difference from placebo was 21% medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com. At week 4, both the 50 mg and 125 mg this compound groups showed reductions in incontinence episodes compared to placebo, with adjusted mean reductions of 23% (p = .03) and 32% (p = .003), respectively medscape.com. The Phase 2b VEL-2002 study also reported statistically significant reductions in urge urinary incontinence episodes globenewswire.comfh-partners.comurotoday.com.
Table 1: Reduction in Incontinence Episodes (Phase 2 Study, Week 8)
| Treatment Group | Adjusted Mean Reduction (%) | Median Reduction (%) | Adjusted Mean Difference from Placebo (%) | p-value (vs. Placebo) |
| This compound 125 mg | 65.0 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com | 75.0 medscape.com | 21.0 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com | 0.025 nih.govmedscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.comjuniperpublishers.comcapes.gov.brresearchgate.net |
Table 2: Reduction in Incontinence Episodes (Phase 2 Study, Week 4)
| Treatment Group | Adjusted Mean Reduction (%) | p-value (vs. Placebo) |
| This compound 50 mg | 23.0 medscape.com | 0.03 medscape.com |
| This compound 125 mg | 32.0 medscape.com | 0.003 medscape.com |
In the 8-week Phase 2 study, this compound 125 mg significantly reduced the number of micturitions over 24 hours from baseline to both week 4 and week 8 nih.govjuniperpublishers.comclinicaltrialsregister.eucapes.gov.brresearchgate.net. Specifically, the 125 mg dose led to a reduction of 0.7 micturitions at week 4 (p = .05) and 0.8 micturitions at week 8 (p = .036) medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com. The Phase 2b VEL-2002 study also demonstrated a statistically significant improvement in the mean change in the number of micturitions per day at week 12, meeting its primary endpoint globenewswire.comfh-partners.com.
Table 3: Reduction in Micturition Frequency (Phase 2 Study, this compound 125 mg)
| Time Point | Reduction in Micturitions per 24h | p-value |
| Week 4 | 0.7 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com | 0.05 medscape.com |
| Week 8 | 0.8 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com | 0.036 medscape.com |
The 8-week Phase 2 study observed a statistically significant increase in the volume of urine voided per micturition from baseline to week 8 with this compound 125 mg nih.govfirstwordpharma.comfirstwordpharma.comfiercebiotech.comjuniperpublishers.comclinicaltrialsregister.eucapes.gov.brresearchgate.net. This increase was 27% (p < .001) at week 8 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com.
Table 4: Increase in Voided Volume (Phase 2 Study, this compound 125 mg)
| Time Point | Increase in Volume Voided per Micturition (%) | p-value |
| Week 8 | 27.0 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com | <0.001 medscape.comfirstwordpharma.comfirstwordpharma.comfiercebiotech.com |
In the 8-week Phase 2 study, no statistically significant differences were found in the number of urgency episodes between the this compound treatment groups and the placebo group, although slight numerical decreases were noted clinicaltrialsregister.eu. However, the later Phase 2b VEL-2002 study demonstrated statistical significance across multiple secondary endpoints, including urgency episodes globenewswire.comfh-partners.comurotoday.com.
Changes in Voided Volume
Irritable Bowel Syndrome (IBS)
This compound has been investigated for its potential therapeutic effects in Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by abdominal pain or discomfort and altered bowel habits wikipedia.orgjnmjournal.org.
A Phase II study involving 102 patients with IBS demonstrated that this compound led to a significant reduction in pain associated with the disorder wikipedia.org. This study also indicated a trend towards greater improvement in the quality of life for patients treated with this compound compared to placebo wikipedia.org.
The findings regarding pain reduction in IBS patients are summarized in the table below:
| Study Phase | Patient Cohort | Key Pain Outcome | This compound Effect vs. Placebo |
| Phase II | 102 IBS patients | Pain Reduction | Significant reduction wikipedia.org |
| Phase IIa | IBS subjects | Pain-free days | Statistically significant increase in females; no clinical benefit in males google.com |
To understand this compound's impact on gastrointestinal function, a single-center, double-blind, parallel-group trial was conducted in 36 healthy volunteers nih.govphysiology.org. Participants were randomized to receive oral this compound (50 mg or 200 mg twice daily) or placebo for seven days nih.govphysiology.org.
The findings on gastrointestinal transit effects are presented in the following table:
| Parameter Measured | This compound (50 mg BID or 200 mg BID) vs. Placebo (Healthy Volunteers) | Reference |
| Gastric Transit | No significant alteration | nih.govphysiology.org |
| Small Bowel Transit | No significant alteration | nih.govphysiology.org |
| Colonic Transit | No significant alteration | nih.govphysiology.org |
| Stool Frequency | No significant effect | nih.govphysiology.org |
| Stool Form | No significant effect | nih.govphysiology.org |
| Ease of Passage | No significant effect | nih.govphysiology.org |
| Plasma Somatostatin (B550006) | No significant effect | nih.govphysiology.org |
Pain Reduction in IBS Patients
Methodological Approaches in Clinical Trials
The clinical development of this compound has consistently employed rigorous methodological approaches to ensure the reliability and validity of its study findings.
A cornerstone of this compound's clinical trials has been the use of randomized, double-blind, placebo-controlled designs wikipedia.orgnih.govfiercebiotech.comveeva.comcapes.gov.brresearchgate.net. This design minimizes bias by randomly assigning participants to treatment or placebo groups and ensuring that neither the participants nor the researchers involved in the assessment know who is receiving the active drug nih.govcapes.gov.brauajournals.org.
For instance, a Phase II study investigating this compound for overactive bladder (OAB) enrolled 258 patients, who were randomized to receive this compound at doses of 50 mg (n=88), 125 mg (n=85), or placebo (n=85), all administered twice daily nih.govcapes.gov.br. Similarly, the Phase II study for IBS evaluated 102 patients using a comparable design wikipedia.org. A later Phase IIb study for OAB, VEL2002, involved 375 adult women randomized to receive either 125 mg or 175 mg of this compound twice daily, or a placebo, over a 12-week period clinicaltrialsarena.com.
Patient-Reported Outcome Measures (PROMs) are integral to clinical trials, providing direct insights into a patient's experience of their health status, symptoms, and the impact of treatment on their quality of life obviohealth.commrctcenter.org. These measures are particularly valuable as they capture information best known by the patient themselves, such as pain levels or symptom bother, which may not be fully captured by clinical observations obviohealth.commrctcenter.org.
Ambulatory Blood Pressure Monitoring (ABPM) and heart rate monitoring are standard methodological components in clinical trials to assess the cardiovascular safety profile of investigational drugs clario.com. These measurements provide a comprehensive view of blood pressure and heart rate fluctuations over a 24-hour period, capturing variations that might not be evident during clinic visits clario.comnih.gov.
In this compound's clinical trials, particularly those for OAB, 24-hour ambulatory blood pressure and heart rate monitoring were conducted nih.govcapes.gov.brclinicaltrialsregister.euurotoday.com. In a Phase II OAB study, there were no statistically significant differences in mean changes from baseline to week 8 in systolic blood pressure, diastolic blood pressure, mean arterial pressure, or heart rate between the this compound treatment groups and placebo during the 24-hour ambulatory measurements nih.govcapes.gov.brclinicaltrialsregister.eu. However, it was noted that a higher percentage of subjects in the this compound 125 mg treatment group showed a mean increase of ≥6 mmHg from baseline in 24-hour ambulatory systolic blood pressure compared to both the placebo and 50 mg treatment groups clinicaltrialsregister.eu.
Translational Research and Future Directions
Comparative Efficacy with Other Beta-3 Adrenoceptor Agonists
Solabegron has demonstrated preliminary evidence of efficacy in clinical proof-of-concept trials for overactive bladder. In a randomized, double-blind, placebo-controlled Phase II study involving women with moderate to severe OAB, this compound 125 mg administered twice daily showed a statistically significant reduction in incontinence episodes over 24 hours (p=0.025) and micturitions over 24 hours, alongside a statistically significant increase in urine volume voided compared to placebo. nih.govwikipedia.orgnih.govuni.lu
Other β3-adrenoceptor agonists, such as mirabegron (B1684304) and vibegron (B611683), have also been developed for OAB. Mirabegron was the first β3-adrenoceptor agonist approved by the FDA for OAB treatment. mims.comindiamart.com While direct head-to-head trials comparing this compound with mirabegron or vibegron are not extensively published, some indirect comparisons and systematic reviews offer insights into the broader class. A systematic review focused on the efficacy of β3-adrenoceptor agonist monotherapy, including mirabegron, this compound, and vibegron, for OAB symptoms in adults is currently underway. newdrugapprovals.org
Mirabegron 50 mg has been found to be as efficacious as most antimuscarinics in reducing the frequency of urgency incontinence, with the exception of solifenacin (B1663824) 10 mg, which demonstrated greater efficacy. wikipedia.org Additionally, mirabegron has shown similar efficacy to oxybutynin (B1027) in reducing incontinence and voiding episodes. uni.lu Vibegron, another selective β3-adrenoceptor agonist, has been associated with greater improvement from baseline in total incontinence episodes and voided volume compared to mirabegron in indirect treatment comparisons. nih.govuni.lu
The efficacy of this compound in Phase II trials is summarized in the table below:
| Efficacy Parameter (this compound 125 mg vs. Placebo) | Change from Baseline (Week 8) | Statistical Significance (p-value) | Source |
| Incontinence Episodes (24h) | Statistically significant reduction | 0.025 | nih.govwikipedia.orgnih.govuni.lu |
| Micturitions (24h) | Statistically significant reduction | <0.05 (weeks 4 and 8) | nih.govwikipedia.orgnih.govuni.lu |
| Urine Volume Voided | Statistically significant increase | <0.001 (week 8) | nih.govwikipedia.orgnih.govuni.luwikipedia.org |
Potential for Combination Therapies
Combination therapy represents a promising avenue in pharmacological research for OAB, particularly for patients who may not achieve adequate symptom control with monotherapy. mims.comnih.gov
This compound in Conjunction with Muscarinic Receptor Antagonists
The co-administration of β3-adrenoceptor agonists with muscarinic receptor antagonists is an area of active investigation. A U.S. patent exists for a pharmaceutical combination of this compound and oxybutynin for the treatment of OAB symptoms, including frequency of urgency, nocturia, and urinary incontinence. wikipedia.orgguidetopharmacology.org This highlights the recognized potential for this compound to be part of combination regimens.
Currently, combinations of other β3-adrenoceptor agonists, such as mirabegron, with muscarinic receptor antagonists like solifenacin, are already approved and have demonstrated improved OAB measures without a significant increase in adverse events. indiamart.commims.comwikipedia.orgwikidata.orguni.lu This success with other β3-adrenoceptor agonists supports the rationale for exploring similar combination strategies with this compound.
Mechanistic Rationale for Synergistic Effects
The synergistic effects observed with combination therapies involving β3-adrenoceptor agonists and muscarinic receptor antagonists stem from their distinct yet complementary mechanisms of action on bladder function. β3-adrenoceptors are primarily responsible for promoting the relaxation of the detrusor smooth muscle in the bladder, thereby increasing bladder capacity. mims.comnih.gov Conversely, muscarinic receptor antagonists work by inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors, which are crucial for bladder smooth muscle contraction. indiamart.comguidetopharmacology.org
By targeting two different receptor pathways within the urinary bladder, these two classes of drugs can provide a more comprehensive approach to managing OAB symptoms. wikipedia.orguni.lu Preclinical studies have indicated that the relaxant effects of β3-selective agonists, including this compound, on rat bladder against field stimulation were enhanced in the presence of muscarinic receptor antagonists. This suggests a privileged interaction between the muscarinic and β-adrenergic pathways in controlling bladder smooth muscle tone, leading to surprisingly increased efficacy and potency when combined for OAB symptoms. guidetopharmacology.org
Uncertainties and Challenges in Clinical Trajectory
The clinical trajectory of this compound has encountered uncertainties and challenges. While early Phase II studies showed encouraging results for OAB, demonstrating significant improvements in several OAB parameters, the subsequent development path has been less clear. wikipedia.orgwikipedia.org
Reports indicate that the development of this compound has faced challenges, with its current status being uncertain due to a lack of efficacy in some clinical trials. ijpsr.com Although Phase II trials were completed in 2019 (NCT03594058 and NCT03475706), the data from these trials have not yet been published. nih.gov One source specifically states that the development of this compound has been discontinued (B1498344) due to insufficient efficacy in certain clinical trials. ijpsr.com More recent information from November 2022 also indicates "no development reported" for Phase II in the USA.
Challenges inherent in the clinical development of treatments for lower urinary tract functional disorders contribute to this uncertainty. These include limitations in the proven validity of animal models and the typically large placebo component observed in clinical responses to such treatments. nih.gov Furthermore, for new β3-adrenoceptor agonists like this compound, establishing superiority or even comparable efficacy and better tolerability compared to already approved and established therapies such as mirabegron and vibegron would necessitate extensive and economically demanding clinical trial programs.
Emerging Research Avenues and Unexplored Therapeutic Potentials
Beyond its primary focus on OAB, this compound, as a β3-adrenoceptor agonist, has been explored for other therapeutic potentials, reflecting the diverse physiological roles of β3-adrenoceptors.
Diabetes Mellitus Type 2 (Historical Investigation)
Historically, β3-adrenoceptor agonists, including this compound, were initially considered a promising drug class for the treatment of obesity and type 2 diabetes mellitus. wikipedia.org This interest stemmed from preclinical findings suggesting their involvement in metabolic regulation.
Despite these promising preclinical observations, the development efforts for β3-adrenoceptor agonists in the context of obesity and type 2 diabetes largely failed. A key reason for this discontinuation was the limited presence of metabolically active brown adipose tissue in adult humans, which made the contribution of BAT-mediated glucose uptake to systemic glucose handling unclear and likely insufficient to achieve significant clinical benefits for these conditions. Consequently, the focus of β3-adrenoceptor agonist development, including this compound, shifted towards other indications like OAB.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
